N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide
Description
Properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)ethenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22(16-6-2-1-3-7-16)25-20(14-15-10-12-17(13-11-15)26(28)29)21-23-18-8-4-5-9-19(18)24-21/h1-14H,(H,23,24)(H,25,27)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMHRQWAARUWMQ-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Vinyl Group: The benzimidazole derivative can be reacted with a vinyl halide or vinyl sulfone in the presence of a base to introduce the vinyl group.
Attachment of the Nitrophenyl Group: The vinylated benzimidazole can undergo a Heck reaction with a nitrophenyl halide in the presence of a palladium catalyst.
Formation of the Benzamide Moiety: Finally, the compound can be reacted with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electron-Withdrawing Groups (EWGs):
N-[1-(1H-Benzo[d]imidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide ():
Replacing the 4-nitrophenyl group with a pyrazole ring (5-chloro-3-methyl-1-phenyl) shifts activity toward antimicrobial applications. The pyrazole’s chlorine substituent enhances electrophilicity but may reduce solubility compared to the nitro group .N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (, Entry 22):
The 3,4-dichloro substitution on the benzamide ring increases potency 14-fold compared to parent scaffolds but lowers cell viability, suggesting a trade-off between efficacy and toxicity. In contrast, the target compound’s 4-nitro group balances potency and cytotoxicity due to its moderate electron-withdrawing strength .
Electron-Donating Groups (EDGs):
- (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (, Compound 11):
Methoxy substituents reduce potency, as seen in (Entry 18), where a para-methoxy analog demonstrated lower inhibitory activity. The target compound’s nitro group avoids this drawback, favoring stronger target binding .
Structural Modifications and Pharmacokinetic Profiles
Linker Variations:
- 2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (, Compound 9j): Replacing the vinyl bridge with a thioacetamide linker introduces sulfur, which may improve metabolic stability but alter steric interactions. The 4-nitrophenyl group in both compounds suggests shared selectivity for targets responsive to EWGs .
Hybrid Scaffolds:
- (Z)-N-(4-((2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethylidene)amino)cyclopenta-1,3-dien-1-yl)-3-nitroaniline (, Compound 11): This Schiff base hybrid incorporates a second nitro group, enhancing π-π stacking but increasing molecular weight. The target compound’s simpler structure may offer better bioavailability .
Physicochemical Properties
*Predicted based on analogs in .
Q & A
Q. What are the established synthetic routes for N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-nitrophenyl)vinyl)benzamide, and how do they compare in yield and efficiency?
Answer: While direct synthesis data for this compound is limited, analogous benzimidazole derivatives suggest the following strategies:
- One-pot synthesis : Using CBr₄ as a catalyst in acetonitrile at 80°C achieves high atom economy (78% yield) by facilitating C–N bond formation .
- Multi-step synthesis : Reactions involving Suzuki coupling or Claisen–Schmidt condensation (e.g., combining benzimidazole amines with nitrophenyl vinyl ketones) require solvents like DMF, monitored via TLC/HPLC .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Table 1: Synthesis Method Comparison
| Method | Catalyst/Solvent | Yield (%) | Purity | Key Advantage | Reference |
|---|---|---|---|---|---|
| One-pot CBr₄ | CBr₄/CH₃CN | 78 | High | Atom economy, minimal waste | |
| Multi-step coupling | Pd catalysts/DMF | 65–75 | >95% | Structural versatility |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer: Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and nitrophenyl groups (δ 125–151 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) with <±0.4% deviation .
- HPLC : Monitors reaction progress and purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. How is preliminary biological activity screening conducted for this compound?
Answer:
- Enzyme inhibition assays : Elastase inhibition (IC₅₀ values via UV-Vis spectroscopy) and DNA binding (fluorescence quenching) .
- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa), comparing IC₅₀ to standards like 5-FU .
- Antioxidant tests : DPPH radical scavenging (absorbance at 517 nm) .
Advanced Questions
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Answer:
- Enzyme inhibition : The nitrophenyl group may sterically hinder elastase active sites, validated via molecular docking (AutoDock Vina) .
- DNA intercalation : Planar benzimidazole moieties interact with DNA base pairs, confirmed by fluorescence titration and viscosity measurements .
Q. How can X-ray crystallography and Hirshfeld analysis resolve structural ambiguities?
Answer:
- X-ray diffraction : Resolves bond lengths/angles (e.g., C–N = 1.34 Å) and nitro group orientation .
- Hirshfeld surfaces : Quantifies intermolecular interactions (e.g., O···H contacts = 25% surface area) to explain packing efficiency .
Table 2: Structural Parameters from Crystallography
| Parameter | Value | Biological Implication | Reference |
|---|---|---|---|
| Dihedral angle (imidazole) | 5.2° | Planarity for DNA intercalation | |
| H-bond interactions | 2.8–3.1 Å | Stabilizes crystal packing |
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme batches .
- Control compounds : Compare with reference inhibitors (e.g., 5-FU for cytotoxicity) to normalize results .
- Dose-response curves : Validate IC₅₀ values across triplicate experiments (±5% error margin) .
Q. What strategies optimize reaction conditions for higher yields?
Answer:
Q. How do substituent modifications impact structure-activity relationships (SAR)?
Answer:
- Electron-withdrawing groups (e.g., -NO₂): Enhance DNA binding by increasing planarity .
- Hydrophobic substituents : Improve cell membrane penetration, boosting anticancer activity (e.g., IC₅₀ = 4.53 µM for 4-methoxyphenyl derivatives) .
Table 3: SAR Trends in Analogous Compounds
| Substituent | Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| 4-Nitrophenyl | 5.85 µM | DNA intercalation | |
| 4-Methoxyphenyl | 4.53 µM | Enhanced membrane permeability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
